1-Bromo-2-(cyclopentyloxy)cyclohexane
Description
1-Bromo-2-(cyclopentyloxy)cyclohexane is a brominated cyclohexane derivative featuring a cyclopentyl ether substituent at the 2-position. This compound belongs to the class of alicyclic ethers, where the cyclohexane backbone is functionalized with both a bromine atom and a cyclopentyloxy group. Its molecular formula is C₁₁H₁₉BrO, with a molecular weight of 247.18 g/mol (calculated).
Properties
Molecular Formula |
C11H19BrO |
|---|---|
Molecular Weight |
247.17 g/mol |
IUPAC Name |
1-bromo-2-cyclopentyloxycyclohexane |
InChI |
InChI=1S/C11H19BrO/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h9-11H,1-8H2 |
InChI Key |
IXRNRXWDDAWCKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2CCCCC2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(cyclopentyloxy)cyclohexane typically involves the bromination of 2-(cyclopentyloxy)cyclohexane. This can be achieved through the reaction of cyclohexanol with cyclopentanol in the presence of a strong acid to form 2-(cyclopentyloxy)cyclohexane, followed by bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(cyclopentyloxy)cyclohexane can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination: Strong bases such as sodium hydride or potassium tert-butoxide are used, often in solvents like tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products
Nucleophilic Substitution: Products include substituted cyclohexanes with various functional groups.
Elimination: Alkenes are the primary products.
Oxidation and Reduction: Depending on the reaction, products can range from alcohols to alkanes.
Scientific Research Applications
1-Bromo-2-(cyclopentyloxy)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(cyclopentyloxy)cyclohexane involves its reactivity as an alkyl halide. The bromine atom serves as a good leaving group, facilitating nucleophilic substitution and elimination reactions. The cyclopentyloxy group can influence the compound’s reactivity and stability, affecting its interactions with molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-Bromo-2-(cyclopentyloxy)cyclohexane with analogous bromocyclohexane derivatives, focusing on structural features, synthesis, reactivity, and applications.
Alkoxy-Substituted Bromocyclohexanes
Key Differences :
- Solubility : Branched and cyclic substituents (e.g., 4-methylpentan-2-yl or cyclopentyl) may reduce solubility in polar solvents compared to linear alkoxy groups .
Bromocyclohexene Derivatives
Comparison with Target Compound :
- Reactivity : The presence of a double bond in cyclohexene derivatives enhances electrophilicity, favoring addition or cycloaddition reactions. In contrast, the saturated cyclohexane backbone of this compound may limit such reactivity .
- Synthetic Utility : Cyclohexene derivatives are often intermediates in natural product synthesis, whereas bromocyclohexanes with ether linkages are more suited for alkylation or cross-coupling reactions .
Bromomethylcyclohexane Derivatives
Key Differences :
- Functionality : Bromomethyl derivatives lack the ether linkage present in this compound, making them more reactive in alkylation but less versatile in ether-based coupling reactions .
- Polarity : The sulfonyl group in 1-(Bromomethyl)-1-methanesulfonylcyclohexane increases polarity, enhancing solubility in polar aprotic solvents like DMF or DMSO .
Aromatic Analogs
| Compound Name | Molecular Formula | Key Structural Feature | Notes |
|---|---|---|---|
| 1-Bromo-2-(cyclopentyloxy)benzene | C₁₁H₁₃BrO | Aromatic benzene ring | Higher conjugation stability; molecular weight 241.12 g/mol . |
Comparison :
- Applications : Aromatic analogs are more common in agrochemicals (e.g., hexaconazole synthesis ), while alicyclic bromoethers may find use in stereoselective synthesis .
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